molecular formula C4H6O3 B1233642 (S)-methylmalonaldehydic acid CAS No. 99043-16-0

(S)-methylmalonaldehydic acid

Cat. No. B1233642
CAS RN: 99043-16-0
M. Wt: 102.09 g/mol
InChI Key: VOKUMXABRRXHAR-VKHMYHEASA-N
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Description

(S)-Methylmalonic acid semialdehyde, also known as (2s)-2-methyl-3-oxopropanoate, belongs to the class of organic compounds known as 1, 3-dicarbonyl compounds. These are carbonyl compounds with the generic formula O=C(R)C(H)C(R')=O, where R and R' can be any group (S)-Methylmalonic acid semialdehyde is soluble (in water) and a weakly acidic compound (based on its pKa) (S)-Methylmalonic acid semialdehyde participates in a number of enzymatic reactions. In particular, (S)-Methylmalonic acid semialdehyde can be biosynthesized from (S)-3-hydroxyisobutyric acid through the action of the enzymes 3-hydroxyisobutyrate dehydrogenase, mitochondrial and enoyl-CoA hydratase, mitochondrial. In addition, (S)-Methylmalonic acid semialdehyde and L-glutamic acid can be biosynthesized from (S)-b-aminoisobutyric acid and oxoglutaric acid through the action of the enzyme 4-aminobutyrate aminotransferase, mitochondrial. In humans, (S)-methylmalonic acid semialdehyde is involved in the valine, leucine and isoleucine degradation pathway and the propanoate metabolism pathway (S)-Methylmalonic acid semialdehyde is also involved in several metabolic disorders, some of which include malonyl-CoA decarboxylase deficiency, the 3-methylglutaconic aciduria type I pathway, 2-methyl-3-hydroxybutryl CoA dehydrogenase deficiency, and the isovaleric acidemia pathway.
(S)-methylmalonaldehydic acid is 2-Methyl-3-oxopropanoic acid with configuration S at the chiral centre. It has a role as a mouse metabolite. It is a 2-methyl-3-oxopropanoic acid and an aldehydic acid. It derives from a propionic acid. It is a conjugate acid of a (S)-methylmalonate semialdehyde.

Scientific Research Applications

Pathological Implications

  • (S)-methylmalonaldehydic acid is a key biomarker in diagnosing methylmalonic and propionic acidemia, rare metabolic disorders characterized by accumulation of methylmalonic acid due to enzyme deficiencies. Early detection and management are crucial for reducing neurological and physical complications (Baumgartner et al., 2014).

Neurotoxicity Studies

  • Research has shown that (S)-methylmalonaldehydic acid can induce excitotoxic neuronal damage, implicating it in neurological symptoms like lethargy and seizures seen in metabolic disorders such as methylmalonic aciduria (Kölker et al., 2000).

Clinical Management and Treatment

  • Studies highlight the challenges in managing disorders associated with methylmalonic acid, such as dietary management and liver transplantation, and emphasize the need for improved therapeutic approaches (Fraser & Venditti, 2016).

Molecular Genetics and Biochemical Analysis

  • Advances in genetics and biochemistry have provided insights into the underlying causes and potential therapeutic targets for conditions involving (S)-methylmalonaldehydic acid. This includes research on gene mutations and enzyme deficiencies (Hörster & Hoffmann, 2004).

Novel Therapeutic Approaches

  • Recent developments in mRNA therapy show promise for treating methylmalonic acidemia, demonstrating the potential for genetic and molecular interventions in conditions related to (S)-methylmalonaldehydic acid (An et al., 2017).

Diagnostic Techniques

  • Advanced techniques in mass spectrometry and chromatography have improved the accuracy and efficiency of measuring (S)-methylmalonaldehydic acid levels in biological samples, aiding in the early diagnosis of related disorders (Kushnir et al., 2001).

properties

CAS RN

99043-16-0

Product Name

(S)-methylmalonaldehydic acid

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

IUPAC Name

(2S)-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C4H6O3/c1-3(2-5)4(6)7/h2-3H,1H3,(H,6,7)/t3-/m0/s1

InChI Key

VOKUMXABRRXHAR-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C=O)C(=O)O

SMILES

CC(C=O)C(=O)O

Canonical SMILES

CC(C=O)C(=O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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